7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
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Overview
Description
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is an organic compound with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol This compound is a member of the azepine family, which is characterized by a seven-membered heterocyclic ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as selective agonists for the 5-HT2c receptor, which is implicated in the regulation of mood, appetite, and anxiety. The binding of the compound to this receptor modulates the associated signaling pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: This compound is structurally similar but differs in the position of the chlorine atom and the presence of a ketone group.
6-(2,2,2-Trifluoroethylamino)-7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine: This derivative includes a trifluoroethylamino group, which imparts different pharmacological properties
Uniqueness
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is unique due to its specific substitution pattern and the presence of a chlorine atom, which influences its reactivity and interaction with biological targets
Properties
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZYWCLFIVQQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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